4-(2-Methyl-4-nitrophenyl)morpholin-3-one
Overview
Description
4-(2-Methyl-4-nitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol It is a morpholine derivative, characterized by the presence of a morpholin-3-one ring substituted with a 2-methyl-4-nitrophenyl group
Preparation Methods
The synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one typically involves the reaction of 2-methyl-4-nitroaniline with ethylene oxide under specific conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholin-3-one ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
4-(2-Methyl-4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Methyl-4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with morpholine-based structures.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
4-(2-Methyl-4-nitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2-Nitrophenyl)morpholin-3-one: This compound lacks the methyl group, which may affect its reactivity and biological activity.
4-(4-Nitrophenyl)morpholin-3-one: The nitro group is positioned differently, which can influence the compound’s chemical properties and applications.
4-(2-Aminophenyl)morpholin-3-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(2-Methyl-4-nitrophenyl)morpholin-3-one is a morpholine derivative that has garnered attention due to its potential pharmacological activities. This compound is structurally related to other biologically active morpholine derivatives, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 845729-40-0
This compound features a morpholine ring substituted with a nitrophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and repair.
- Antimicrobial Activity : The nitro group in the structure may enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against various pathogens.
- Anti-inflammatory Effects : Morpholine derivatives often demonstrate anti-inflammatory properties by modulating cytokine production.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several morpholine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results are summarized in Table 1.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | <0.03125 | Staphylococcus aureus |
1–4 | Klebsiella pneumoniae | |
<0.125 | Escherichia coli |
The compound exhibited potent antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a promising role in managing inflammatory conditions.
Case Study 1: Efficacy Against Multidrug-resistant Strains
A research study focused on the efficacy of this compound against multidrug-resistant Staphylococcus aureus. In an in vivo mouse model, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups, indicating its potential for treating resistant infections.
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, further supporting its therapeutic potential.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates low solubility in water but good solubility in organic solvents like ethanol and dimethylformamide. This property may influence its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
4-(2-methyl-4-nitrophenyl)morpholin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-8-6-9(13(15)16)2-3-10(8)12-4-5-17-7-11(12)14/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHAJQYICHZCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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